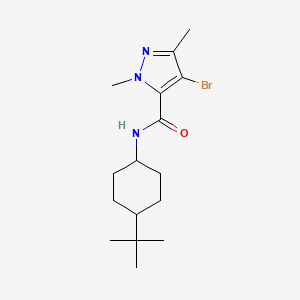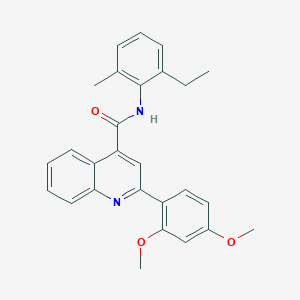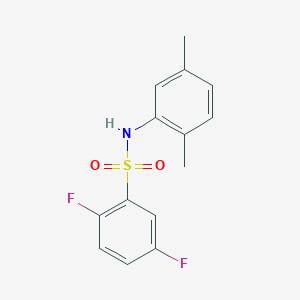![molecular formula C14H13BrN4O2S3 B14931553 4-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)-2-bromo-6-ethoxyphenol](/img/structure/B14931553.png)
4-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)-2-bromo-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)-2-bromo-6-ethoxyphenol is a complex organic compound that features a unique combination of thiadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of bromine and ethoxy groups further enhances the compound’s chemical reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)-2-bromo-6-ethoxyphenol typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Formation of the Thiazole Ring: This involves the reaction of α-haloketones with thiourea or thioamides under acidic or basic conditions.
Coupling of the Rings: The thiadiazole and thiazole rings are then coupled through a sulfanyl linkage, often using a thiol or disulfide intermediate.
Introduction of Bromine and Ethoxy Groups: The final steps involve bromination and ethoxylation of the phenolic ring, typically using bromine or N-bromosuccinimide (NBS) and ethyl iodide or ethyl bromide, respectively.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and phenolic groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro or amino groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides, often in the presence of a base or catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones, and quinones.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: For studying enzyme interactions and as a probe for biochemical assays.
Medicine: Potential therapeutic applications due to its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the biological target:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by targeting specific signaling pathways.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
4-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile): Similar structure but with a benzonitrile group instead of a phenol.
2-(5-Amino-1,3,4-thiadiazol-3-yl)-2-(2-bromo-6-ethoxyphenyl)thiazole: Similar structure but with different substitution patterns on the thiazole ring.
Uniqueness: The unique combination of thiadiazole and thiazole rings, along with the presence of bromine and ethoxy groups, gives 4-(4-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)-2-bromo-6-ethoxyphenol distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H13BrN4O2S3 |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
4-[4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3-thiazol-2-yl]-2-bromo-6-ethoxyphenol |
InChI |
InChI=1S/C14H13BrN4O2S3/c1-2-21-10-4-7(3-9(15)11(10)20)12-17-8(5-22-12)6-23-14-19-18-13(16)24-14/h3-5,20H,2,6H2,1H3,(H2,16,18) |
InChI Key |
WULREBKWQDBTKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NC(=CS2)CSC3=NN=C(S3)N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B14931473.png)


![2-[(2,4-dimethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B14931491.png)
![N-cyclopropyl-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14931496.png)
![2-[(3-Methoxyphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14931503.png)
![2-[1-(4-methoxyphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B14931507.png)
![4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14931518.png)
![2-fluoro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B14931522.png)
![Methyl 4-{[(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)carbonyl]amino}benzoate](/img/structure/B14931523.png)

![2-(2-methylphenoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B14931540.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B14931545.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14931548.png)
